molecular formula C14H14N2O B15436171 2-phenyl-N-(pyridin-4-ylmethyl)acetamide CAS No. 80818-98-0

2-phenyl-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B15436171
CAS No.: 80818-98-0
M. Wt: 226.27 g/mol
InChI Key: SHCXGJHICMETQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-(pyridin-4-ylmethyl)acetamide is a chemical compound with the molecular formula C14H14N2O and an average mass of 226.274 Da . As an N-substituted phenylacetamide derivative featuring a pyridin-4-ylmethyl group, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research. The acetamide scaffold is a common motif in drug discovery , and the presence of the nitrogen-rich pyridine ring can be instrumental in forming metal complexes or in the development of potential pharmacologically active molecules . The specific placement of the nitrogen atom in the 4-position (para) of the pyridine ring can influence the compound's electronic properties and its potential to act as a hydrogen bond acceptor, which is a critical parameter in the design of enzyme inhibitors or functional materials . Researchers utilize this family of compounds in the synthesis of more complex molecular architectures, where it can act as a precursor or an intermediate. The mechanism of action for this specific compound is not predefined and is entirely dependent on the context of its application in a research setting. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

80818-98-0

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

2-phenyl-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C14H14N2O/c17-14(10-12-4-2-1-3-5-12)16-11-13-6-8-15-9-7-13/h1-9H,10-11H2,(H,16,17)

InChI Key

SHCXGJHICMETQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC2=CC=NC=C2

solubility

28.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

2-Phenyl-N-(pyridin-4-ylmethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and detailed research findings.

Chemical Structure

The chemical structure of 2-phenyl-N-(pyridin-4-ylmethyl)acetamide can be represented as follows:

C14H14N2O\text{C}_{14}\text{H}_{14}\text{N}_2\text{O}

This structure features a phenyl group and a pyridine moiety linked by an acetamide functional group, which is critical for its biological activity.

Biological Activity Overview

The biological activity of 2-phenyl-N-(pyridin-4-ylmethyl)acetamide has been explored in various studies, highlighting its potential as an antimicrobial agent and its influence on certain biological pathways.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to 2-phenyl-N-(pyridin-4-ylmethyl)acetamide. These studies often focus on the Minimum Inhibitory Concentration (MIC) values against various bacterial strains.

Compound MIC (µM) Target Organisms
2-Phenyl-N-(pyridin-4-ylmethyl)acetamide8.33E. coli
5.64S. aureus
11.29S. typhi

The results indicate that this compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

Research has also indicated that compounds with similar structures may possess anti-inflammatory properties. For instance, certain derivatives have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting that 2-phenyl-N-(pyridin-4-ylmethyl)acetamide could modulate inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. In the case of 2-phenyl-N-(pyridin-4-ylmethyl)acetamide, modifications to the phenyl and pyridine rings can significantly influence its potency.

Key Findings from SAR Studies

  • Substituents on the Phenyl Ring : Electron-donating groups enhance antibacterial activity.
  • Pyridine Modifications : Alterations to the nitrogen atom's position in the pyridine ring can affect binding affinity to biological targets.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated various derivatives of acetamides, including 2-phenyl-N-(pyridin-4-ylmethyl)acetamide, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that specific modifications led to improved MIC values, indicating enhanced efficacy.

Case Study 2: In Vivo Studies

In vivo studies involving animal models have shown that compounds similar to 2-phenyl-N-(pyridin-4-ylmethyl)acetamide can reduce inflammation markers when administered in appropriate doses, suggesting a potential therapeutic application in inflammatory diseases.

Comparison with Similar Compounds

Key Observations :

  • Pyridine Positioning : The pyridin-4-ylmethyl group in the target compound allows for distinct hydrogen-bonding patterns compared to pyridin-2-yl or pyridin-3-yl isomers (e.g., Py2A, Py3A in ).
  • Flexibility vs.
  • Chlorine Substitution : Chlorinated analogs (e.g., CAS 245056-66-0) exhibit increased electronegativity, which may enhance target affinity but reduce metabolic stability .

Key Observations :

  • Flow chemistry () offers advantages in scalability for pyridine-containing acetamides, though yields remain moderate.
  • Traditional methods (e.g., zinc reduction in ) are reliable but labor-intensive.

Key Observations :

  • The pyridin-4-ylmethyl group is recurrent in receptor-targeting compounds (e.g., A2A agonists in ), suggesting its utility in CNS drug design.
  • Rigid cores (e.g., UPGL00004) outperform flexible analogs in enzyme inhibition, but may compromise bioavailability .

Physicochemical and Crystallographic Properties

  • Solubility: N-Methyl-N-(pyridin-4-ylmethyl)acetamide (4n) is a yellow oil (), indicating higher solubility than crystalline analogs like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine (mp 268–287°C, ).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-phenyl-N-(pyridin-4-ylmethyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach, starting with substitution reactions under alkaline conditions (e.g., coupling pyridine derivatives with acetamide precursors) followed by condensation using agents like EDC or DCC. Key parameters include:

  • Temperature control : Maintain 60–80°C during substitution to avoid side reactions.
  • Solvent selection : Use DMF or THF for improved solubility of intermediates.
  • Catalysts : Employ Pd-based catalysts for cross-coupling steps to enhance regioselectivity .
    • Validation : Monitor progress via TLC and confirm purity using HPLC (>95%) and NMR spectroscopy (e.g., δ 2.1 ppm for acetyl protons) .

Q. How can structural integrity and purity of 2-phenyl-N-(pyridin-4-ylmethyl)acetamide be confirmed experimentally?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Identify key signals (e.g., pyridyl protons at δ 7.2–8.5 ppm, acetamide carbonyl at ~170 ppm).
  • IR Spectroscopy : Confirm amide C=O stretch at ~1650 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹.
  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity .

Advanced Research Questions

Q. What computational and crystallographic tools are effective for resolving structural ambiguities in 2-phenyl-N-(pyridin-4-ylmethyl)acetamide?

  • Methodological Answer :

  • X-ray Crystallography : Utilize SHELX software (SHELXL/SHELXS) for structure refinement. Key steps:
  • Data Collection : High-resolution (<1.0 Å) data from synchrotron sources improves accuracy.
  • Twinned Data Handling : Apply SHELXL’s TWIN/BASF commands for twinned crystals .
  • Cambridge Structural Database (CSD) : Compare bond lengths/angles with analogous acetamide derivatives (e.g., CSD entry 877653-77-5) to validate geometry .

Q. How can researchers address contradictions in biological activity data for this compound?

  • Methodological Answer :

  • Assay Standardization :
  • Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., known kinase inhibitors).
  • Replicate dose-response curves (IC₅₀) across three independent experiments.
  • Mechanistic Studies :
  • Molecular Docking : Model interactions with targets (e.g., kinases) using AutoDock Vina; prioritize residues with H-bonding (pyridyl N) or hydrophobic contacts (phenyl group).
  • SAR Analysis : Compare with analogs (e.g., 2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide hydrochloride) to identify critical pharmacophores .

Q. What strategies enhance the compound’s stability and bioavailability in preclinical studies?

  • Methodological Answer :

  • Degradation Studies :
  • Expose to pH 1–13 buffers and analyze via LC-MS to identify hydrolytic degradation products (e.g., cleavage of the acetamide bond).
  • Formulation Optimization :
  • Use cyclodextrin-based encapsulation to improve aqueous solubility.
  • Assess pharmacokinetics in rodent models with IV/PO administration; calculate AUC and Cₘₐₓ .

Data Interpretation and Validation

Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR shifts) for derivatives of this compound?

  • Methodological Answer :

  • Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts (e.g., pyridyl protons may downfield shift in DMSO).
  • Dynamic Effects : Conduct VT-NMR (variable temperature) to detect conformational exchange broadening.
  • Cross-Validation : Compare with DFT-calculated chemical shifts (Gaussian09/B3LYP/6-311++G**) .

Q. What statistical approaches are suitable for analyzing dose-dependent biological responses?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to derive EC₅₀/IC₅₀ values.
  • Error Analysis : Apply bootstrap resampling (n=1000) to estimate 95% confidence intervals.
  • Multivariate Analysis : Use PCA to identify outliers in high-throughput screening datasets .

Structural and Functional Analogues

Q. How does the pyridin-4-ylmethyl group influence biological activity compared to other substituents?

  • Methodological Answer :

  • Comparative SAR : Synthesize analogs with morpholine or piperidine replacements (e.g., 2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide) and test in binding assays.
  • Crystallographic Evidence : Use CSD data to correlate substituent bulkiness with target binding pocket occupancy .

Ethical and Safety Considerations

Q. What safety protocols are recommended for handling this compound in vitro and in vivo?

  • Methodological Answer :

  • In Vitro : Use fume hoods for powder handling; assess cytotoxicity (LDH assay) in primary cell lines.
  • In Vivo : Adhere to OECD guidelines for acute toxicity testing (rodent LD₅₀); monitor liver/kidney biomarkers post-administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.